N'-[(E)-phenylmethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide
Description
N’-[(E)-phenylmethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives
Properties
Molecular Formula |
C20H20N4O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-3-(4-propoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H20N4O2/c1-2-12-26-17-10-8-16(9-11-17)18-13-19(23-22-18)20(25)24-21-14-15-6-4-3-5-7-15/h3-11,13-14H,2,12H2,1H3,(H,22,23)(H,24,25)/b21-14+ |
InChI Key |
YJJCDSAASKUZND-KGENOOAVSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Chalcone Intermediate Preparation
The 3-(4-propoxyphenyl) substituent is introduced via a chalcone precursor. A modified Claisen-Schmidt condensation between 4-propoxyacetophenone and an appropriate aldehyde (e.g., benzaldehyde) yields the chalcone:
Conditions :
Cyclization to Pyrazole
The chalcone is cyclized with hydrazine hydrate to form the pyrazole core. For example:
Optimized Parameters :
-
Solvent: Glacial acetic acid (excess as solvent).
-
Temperature: Reflux (100–110°C) for 8–12 hours.
Carbohydrazide Formation
Ester to Carboxylic Acid
The pyrazole-5-carboxylate ester is hydrolyzed to the carboxylic acid under basic conditions:
Conditions :
Carboxylic Acid to Carbohydrazide
The carboxylic acid is converted to the carbohydrazide via hydrazinolysis:
Conditions :
-
Solvent: Ethanol (20 mL per gram of acid).
-
Hydrazine hydrate: 2–3 equivalents.
-
Temperature: Reflux for 5–8 hours.
Hydrazone Condensation
The final step involves Schiff base formation between the carbohydrazide and benzaldehyde:
Optimized Protocol :
-
Solvent: Ethanol (10 mL per mmol of carbohydrazide).
-
Catalyst: Glacial acetic acid (2–3 drops).
-
Temperature: Reflux for 2–3 hours.
-
Workup: Precipitation in ice-water, filtration, and recrystallization from ethanol.
-
Yield: 65–80%.
Spectroscopic Characterization
Key data for intermediates and the final product:
Alternative Synthetic Routes
One-Pot Multicomponent Synthesis
A solvent-free approach using microwave irradiation:
Vilsmeier-Haack Formylation
For advanced intermediates, formylation at the pyrazole C-4 position:
-
Reagents : DMF/POCl₃ (1:2 molar ratio).
-
Temperature : 0°C to room temperature.
-
Application : Introduces formyl groups for further functionalization.
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Chalcone Cyclization | High regioselectivity, scalable | Long reaction times (8–12 hours) |
| Microwave Synthesis | Rapid (15–30 min), eco-friendly | Specialized equipment required |
| Hydrazinolysis | High yields (70–90%) | Excess hydrazine (safety concerns) |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-phenylmethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazole ring
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’-[(E)-phenylmethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N’-[(E)-[4-(dimethylamino)phenyl]methylidene]-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide .
- N’-[(E)-[4-(dimethylamino)phenyl]methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide .
Uniqueness
N’-[(E)-phenylmethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its propoxyphenyl group, for example, may enhance its solubility and bioavailability compared to other similar compounds .
Q & A
Basic: What are the optimal synthetic routes for this carbohydrazide, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves a multi-step process:
Pyrazole ring formation : React β-ketoesters or β-diketones with hydrazine under acidic/basic conditions .
Substituent introduction : Couple the pyrazole intermediate with 4-propoxyphenyl halides using bases like K₂CO₃ .
Hydrazide formation : Condense with benzaldehyde derivatives under reflux in ethanol .
Critical conditions :
- Temperature : 60–80°C for hydrazone formation to avoid side reactions .
- pH : Neutral to slightly acidic (pH 5–7) for stable intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Basic: Which spectroscopic and computational methods confirm the compound’s structure?
Answer:
- NMR : ¹H/¹³C NMR identifies hydrazone (-NH-N=CH-) protons (δ 8.2–8.5 ppm) and pyrazole ring carbons (δ 140–150 ppm) .
- FTIR : Stretching vibrations at 3250 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), and 1600 cm⁻¹ (C=N) confirm functional groups .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula .
- DFT calculations : Predict bond angles and electronic properties, correlating with experimental data .
Advanced: How can molecular docking elucidate interactions with biological targets?
Answer:
- Target selection : Prioritize enzymes like cyclooxygenase-2 (COX-2) or kinases based on structural analogs .
- Docking software : Use AutoDock Vina or Schrödinger Maestro with force fields (e.g., OPLS3) .
- Key interactions :
- π-π stacking between pyrazole and aromatic residues (e.g., Tyr355 in COX-2) .
- Hydrogen bonding via hydrazide NH to catalytic sites (e.g., Ser530 in COX-2) .
- Validation : Compare docking scores (ΔG) with known inhibitors (e.g., celecoxib for COX-2) .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Experimental variables :
- Cell lines : Varying IC₅₀ values may arise from differential expression of targets (e.g., HeLa vs. MCF-7) .
- Assay conditions : Adjust pH (7.4 vs. 6.5) to mimic physiological vs. tumor microenvironments .
- Data normalization : Use positive controls (e.g., doxorubicin for cytotoxicity) and statistical tests (ANOVA, p<0.05) .
- SAR analysis : Systematically modify substituents (e.g., replace propoxy with ethoxy) to isolate activity trends .
Advanced: What strategies optimize pharmacokinetic properties like solubility and stability?
Answer:
- Solubility enhancement :
- Co-solvents : Use DMSO-water mixtures (≤5% DMSO) for in vitro studies .
- Prodrug design : Introduce phosphate esters at the hydroxyl group for improved aqueous solubility .
- Stability under physiological conditions :
- pH stability : Test degradation in buffers (pH 1.2–7.4) via HPLC over 24h .
- Metabolic resistance : Incubate with liver microsomes; add cytochrome P450 inhibitors (e.g., ketoconazole) to reduce clearance .
Advanced: How do substituents on the phenyl groups affect bioactivity?
Answer:
-
Electron-donating groups (e.g., propoxy) :
- Enhance COX-2 inhibition by increasing electron density on the pyrazole ring .
- Improve antioxidant activity via resonance stabilization of radicals .
-
Electron-withdrawing groups (e.g., nitro) :
-
Comparative data :
Substituent Bioactivity (IC₅₀, μM) Target 4-Propoxy 12.3 ± 1.2 COX-2 4-Ethoxy 18.7 ± 2.1 COX-2 4-Nitro 8.9 ± 0.9 E. coli (Data aggregated from )
Advanced: What crystallographic techniques determine solid-state conformation?
Answer:
- Single-crystal X-ray diffraction :
- Grow crystals via slow evaporation (solvent: methanol/chloroform) .
- Analyze dihedral angles between pyrazole and phenyl rings (typically 15–30°) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) .
- Polymorphism screening : Use differential scanning calorimetry (DSC) to identify stable crystalline forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
